N-(4-anilinophenyl)-2-ethylbutanamide
Description
N-(4-anilinophenyl)-2-ethylbutanamide is a synthetic small-molecule inhibitor targeting bacterial diguanylate cyclases (DGCs), enzymes critical for synthesizing the secondary messenger cyclic diguanylate (c-di-GMP). The compound features a 4-anilinophenyl group linked to a 2-ethylbutanamide moiety. This structural design positions it within a class of aromatic amide derivatives explored for their ability to disrupt bacterial biofilm formation and virulence by inhibiting DGC activity.
Properties
IUPAC Name |
N-(4-anilinophenyl)-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-3-14(4-2)18(21)20-17-12-10-16(11-13-17)19-15-8-6-5-7-9-15/h5-14,19H,3-4H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQGGYMANHXAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-anilinophenyl)-2-ethylbutanamide typically involves the reaction of 4-anilinophenylamine with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 4-anilinophenylamine in an organic solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2-ethylbutanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction by adding water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
N-(4-anilinophenyl)-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Corresponding carboxylic acids or amides.
Reduction: Amines or alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
N-(4-anilinophenyl)-2-ethylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-anilinophenyl)-2-ethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aniline group can form hydrogen bonds or π-π interactions with aromatic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The inhibitory efficacy and structural nuances of N-(4-anilinophenyl)-2-ethylbutanamide can be contextualized against three primary classes of compounds: aromatic amides, nucleotide analogs, and substrate analogues.
Aromatic Amide Derivatives
- N-(4-anilinophenyl) benzamide: This compound shares the 4-anilinophenyl backbone but substitutes the ethylbutanamide group with a benzamide. Studies indicate it acts as a competitive DGC inhibitor, leveraging the rigidity of the benzamide group to stabilize interactions with the catalytic domain. Its potency is attributed to strong π-π stacking and hydrogen-bonding interactions .
- However, the bulkier ethylbutanamide group may reduce binding affinity compared to the planar benzamide, depending on the DGC active-site topology .
Nucleotide Analogs (MANT- and TNP-Substituted GTP)
Compounds like MANT-GTP and TNP-GTP are GTP analogs modified with fluorescent or bulky substituents. These molecules inhibit DGCs by competitively blocking GTP binding. For example, MANT-GTP exhibits submicromolar inhibitory activity (IC₅₀ ≈ 0.5 µM) against E. coli DGCs, outperforming many aromatic amides in potency. However, their nucleotide-based structures limit bioavailability in vivo compared to smaller amide derivatives .
Substrate Analogues
lists multiple substrate analogues, including 4-aminobenzamide and 4-nitrobenzylamine, which share the anilinophenyl or benzamide framework. These compounds act as competitive inhibitors but generally show weaker activity compared to specialized inhibitors. For instance, 4-aminobenzamide lacks the extended hydrophobic groups seen in this compound, reducing its ability to penetrate bacterial membranes .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Aromatic amides strike a balance between potency and bioavailability, with N-(4-anilinophenyl) benzamide serving as a benchmark .
- Structural Optimization : The ethylbutanamide variant’s alkyl chain may improve cellular uptake but requires empirical validation. Computational modeling suggests that longer alkyl chains could hinder binding in some DGC isoforms while enhancing it in others .
- Diversity in Mechanisms : While amide derivatives likely target the DGC catalytic pocket, nucleotide analogs directly compete with GTP, highlighting the need for structure-activity relationship (SAR) studies to refine selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
